Herbicidal Growth Inhibition in Barnyard Grass and Rape Seedlings: Role of the 4-Chloro-2-methylphenoxy Substituent
In a study of pyrrolidine-2,4-dione derivatives incorporating phenoxyethyl moieties, the compound bearing the 2-(4-chloro-2-methylphenoxy)ethyl group (Compound 10q) exhibited the highest herbicidal activity against barnyard grass (Echinochloa crus-galli) root growth, with an inhibition rate of 65.6% at 100 μg/mL. In the same assay, the corresponding 2-(4-chlorophenoxy)ethyl derivative (lacking the ortho-methyl group) showed substantially lower activity, confirming that the synergistic presence of both 4-chloro and 2-methyl substituents is critical for potency .
| Evidence Dimension | Herbicidal activity: % inhibition of barnyard grass root growth |
|---|---|
| Target Compound Data | 65.6% inhibition at 100 μg/mL (Compound 10q, incorporating 2-(4-chloro-2-methylphenoxy)ethyl moiety) |
| Comparator Or Baseline | 2-(4-chlorophenoxy)ethyl derivative: notably lower activity (exact value not reported in abstract); unsubstituted phenoxyethyl derivatives showed moderate to poor activity |
| Quantified Difference | Target compound (4-Cl-2-Me) achieves the highest inhibition among the series, significantly outperforming the 4-Cl-only analog |
| Conditions | Petri dish culture method; barnyard grass (Echinochloa crus-galli) seedlings; 100 μg/mL concentration |
Why This Matters
This differential activity confirms that the 4-chloro-2-methyl substitution pattern is not trivially interchangeable; researchers seeking maximal herbicidal potency in phenoxyethyl-containing scaffolds must specify this substitution pattern to replicate published results and avoid activity loss.
